molecular formula C13H10ClF2NO2S B10963488 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10963488
M. Wt: 317.74 g/mol
InChI Key: MGEDMUPXHYCEKS-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzenesulfonyl chloride and 5-fluoro-2-methylaniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors might be employed to enhance reaction rates and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its potential antimicrobial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

    Medicine: The compound’s structure suggests it could be explored for anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide exerts its effects depends on its specific application:

    Antimicrobial Activity: It likely inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis.

    Anti-inflammatory or Anticancer Activity: It may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents, along with the specific positioning of the methyl group, gives 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide unique chemical properties

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-2-3-10(16)7-12(8)17-20(18,19)13-5-4-9(15)6-11(13)14/h2-7,17H,1H3

InChI Key

MGEDMUPXHYCEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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